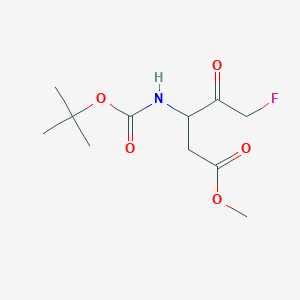

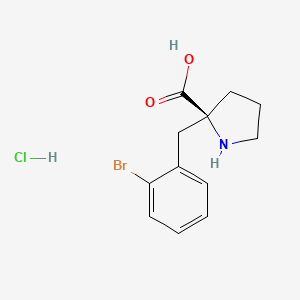

3-对甲苯基-哌嗪-1-羧酸叔丁酯

描述

Synthesis Analysis

The synthesis of tert-butyl piperazine-1-carboxylate derivatives is typically achieved through reactions involving amination, condensation, or nucleophilic substitution. For instance, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized using a low-cost amination process with CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively, yielding a 52% yield . Another derivative, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, was synthesized by a condensation reaction between carbamimide and 3-fluorobenzoic acid .

Molecular Structure Analysis

The molecular structures of these compounds are confirmed using techniques such as single crystal X-ray diffraction, NMR spectroscopy, and MS. For example, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was reported with detailed unit cell parameters . The molecular structure of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate was also calculated using density functional theory (DFT) and compared with X-ray diffraction values .

Chemical Reactions Analysis

The papers do not provide extensive details on the chemical reactions of the specific compound "3-P-tolyl-piperazine-1-carboxylic acid tert-butyl ester." However, the related compounds exhibit reactivity typical of piperazine derivatives, such as participating in condensation reactions or acting as intermediates for further chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their crystalline structures, bond lengths, and angles, as well as their intermolecular interactions. For instance, tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate forms chains in the crystal via C—H⋯O hydrogen bonds . The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate exhibits weak C—H⋯O interactions and aromatic π–π stacking interactions, contributing to its three-dimensional architecture .

科学研究应用

合成和表征

合成和晶体结构分析:哌嗪衍生物,包括与 3-对甲苯基-哌嗪-1-羧酸叔丁酯 相关的衍生物,已经合成并表征。这些研究涉及光谱方法和 X 射线衍射分析,提供了对它们的分子结构和晶体堆积模式的见解 (Kulkarni et al., 2016)。

分子构象研究:已经对类似的哌嗪衍生物进行了研究,以研究它们的分子构象和晶体结构。这些研究有助于理解此类化合物的立体化学和空间排列 (Kolter et al., 1996)。

生物学评估

抗菌和抗真菌活性:N-Boc 哌嗪的某些衍生物,与 3-对甲苯基-哌嗪-1-羧酸叔丁酯 密切相关,已显示出对各种微生物的中等抗菌和抗真菌活性 (Kulkarni et al., 2016)。

驱虫活性:一种与 3-对甲苯基-哌嗪-1-羧酸叔丁酯 在结构上相关的化合物在体外研究中表现出中等的驱虫活性 (Sanjeevarayappa et al., 2015)。

化学性质和应用

化学合成和应用:哌嗪衍生物已被合成,作为生物活性化合物合成中的中间体的潜在应用。这突出了它们在药品和其他化学产品开发中的作用 (Ya-hu, 2010)。

在不对称合成中的应用:研究表明类似哌嗪化合物在不对称合成中的用途,有助于生产生物活性生物碱 (Passarella et al., 2005)。

安全和危害

The safety data for “3-P-tolyl-piperazine-1-carboxylic acid tert-butyl ester” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

作用机制

Target of Action

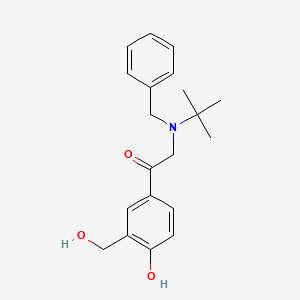

It’s known that this compound is a semi-flexible linker useful for protac (proteolysis-targeting chimera) development for targeted protein degradation . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Mode of Action

This dual binding leads to the ubiquitination of the target protein, marking it for degradation by the proteasome .

Biochemical Pathways

As a component of protacs, it can be involved in the ubiquitin-proteasome system, a crucial pathway for protein degradation in cells . The downstream effects would depend on the specific protein targeted for degradation.

Pharmacokinetics

The incorporation of rigidity into the linker region of protacs, such as this compound, may impact the degradation kinetics as well as the admet properties of protacs .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific protein targeted for degradation. By inducing the degradation of a specific protein, it could potentially alter cellular processes in which the protein is involved .

Action Environment

Factors such as ph and temperature could potentially affect its stability and activity, as is the case with many organic compounds .

属性

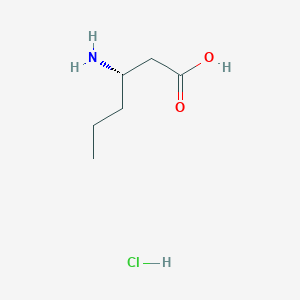

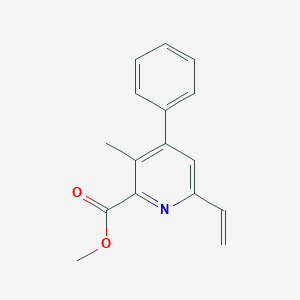

IUPAC Name |

tert-butyl 3-(4-methylphenyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-12-5-7-13(8-6-12)14-11-18(10-9-17-14)15(19)20-16(2,3)4/h5-8,14,17H,9-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOBKFIMIIKWZAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CN(CCN2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679629 | |

| Record name | tert-Butyl 3-(4-methylphenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

669695-60-7 | |

| Record name | tert-Butyl 3-(4-methylphenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

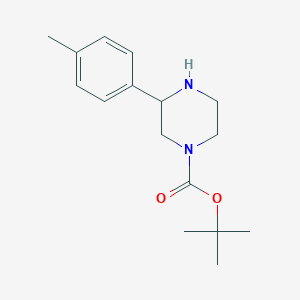

![4-Methyl-3-[4-(5-pyrimidinyl)pyrimidin-2-ylamino]aniline](/img/structure/B3029387.png)